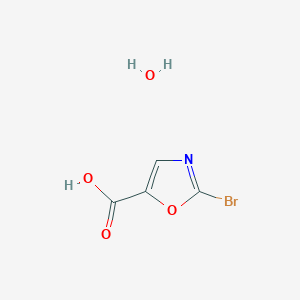

2-Bromooxazole-5-carboxylic acid hydrate

説明

2-Bromooxazole-5-carboxylic acid hydrate is a brominated heterocyclic compound featuring an oxazole core substituted with a carboxylic acid group at the 5-position and a bromine atom at the 2-position. Its hydrate form indicates the presence of water molecules in the crystalline structure, which can influence solubility and stability. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for more complex molecules. Evidence from product catalogs indicates its availability in varying quantities (e.g., 100 mg to 5 g) with a purity of ≥95% .

特性

IUPAC Name |

2-bromo-1,3-oxazole-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO3.H2O/c5-4-6-1-2(9-4)3(7)8;/h1H,(H,7,8);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFBWFLTBJBWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)Br)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromooxazole-5-carboxylic acid hydrate typically involves the bromination of oxazole derivatives under controlled conditions . The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

化学反応の分析

Types of Reactions

2-Bromooxazole-5-carboxylic acid hydrate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of oxazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Formation of various substituted oxazole derivatives.

Oxidation Reactions: Formation of oxazole-5-carboxylic acid derivatives.

Reduction Reactions: Formation of reduced oxazole derivatives.

科学的研究の応用

2-Bromooxazole-5-carboxylic acid hydrate is utilized in several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme inhibitors and receptor binding studies.

Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.

Industry: Used in the development of novel materials and chemical processes.

作用機序

The mechanism of action of 2-Bromooxazole-5-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom can participate in electrophilic substitution reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional analogs of 2-bromooxazole-5-carboxylic acid hydrate include brominated or chlorinated heterocyclic carboxylic acids and related hydrates. Key comparisons are detailed below:

5-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Hydrate

- Structure : Contains an imidazopyridine ring (a fused bicyclic system) instead of oxazole, with a chlorine substituent.

- Molecular Formula : C₈H₅ClN₂O₂ .

- Molecular Weight : 196.59 g/mol .

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic Acid

- Structure : Substitutes oxazole with a thiazole ring (sulfur replaces oxygen) and includes a methyl group at the 4-position.

- Molecular Formula: C₅H₄BrNO₂S .

- Molecular Weight: Not explicitly provided, but estimated at ~238.06 g/mol.

- Applications : Valued in agrochemical and drug discovery for its sulfur-containing heterocycle, which can modulate electronic properties and metabolic stability .

- Key Difference : The thiazole ring’s sulfur atom increases lipophilicity and may alter reactivity in cross-coupling reactions compared to oxazole derivatives .

2-Bromothiazole-5-carboxylic Acid (CAS 54045-76-0)

- Structure : A brominated thiazole carboxylic acid without additional substituents.

- Molecular Formula: C₄H₂BrNO₂S .

- Molecular Weight : ~208.03 g/mol.

- Applications : Serves as a precursor for synthesizing thiazole-based ligands and catalysts.

2,4-Dibromothiazole-5-carbaldehyde (CAS 139669-95-7)

- Structure : Features two bromine atoms and a carbaldehyde group on the thiazole ring.

- Molecular Formula: C₄HBr₂NOS .

- Molecular Weight : ~287.88 g/mol.

- Applications : Used in multi-step syntheses for introducing aldehyde functionality into heterocyclic systems.

- Key Difference: The dibromo substitution enhances electrophilicity, making it more reactive toward nucleophilic aromatic substitution than mono-bromo analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

- Reactivity : Brominated oxazole and thiazole derivatives are pivotal in Suzuki-Miyaura and Ullmann couplings due to the bromine atom’s leaving group capability. Thiazoles generally exhibit higher reactivity in these reactions compared to oxazoles .

- Hydrate Stability : The hydrate form of 2-bromooxazole-5-carboxylic acid may enhance solubility in polar solvents but could introduce instability during prolonged storage or under desiccating conditions .

- Biological Activity : Imidazopyridine derivatives (e.g., 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate) show superior pharmacokinetic profiles in preclinical studies compared to oxazole analogs, likely due to increased membrane permeability .

Notes

生物活性

2-Bromooxazole-5-carboxylic acid hydrate is a heterocyclic compound characterized by its bromine atom and carboxylic acid group attached to an oxazole ring. The unique structure of this compound contributes to its significant biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : CHBrN O

- CAS Number : 1619264-49-1

- Molecular Weight : 202.96 g/mol

- Structure : The compound features a five-membered aromatic heterocycle containing nitrogen and oxygen, which imparts unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine can be replaced by nucleophiles like amines or thiols.

- Oxidation and Reduction Reactions : It can be oxidized to form derivatives or reduced to yield other oxazole compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Activity : Studies have shown that it acts as an inhibitor of viral proteases, particularly in the context of Chikungunya virus (CHIKV). In assays, it demonstrated an effective inhibition with an IC of 60 nM and an EC of 40 nM against viral replication .

- Enzyme Inhibition : It has been noted for its role in enzyme inhibition studies, contributing to the understanding of how certain compounds can modulate enzymatic activity.

Table 1: Biological Activity Data

| Study | Compound | Target | IC (nM) | EC (nM) |

|---|---|---|---|---|

| This compound | nsP2 Protease (CHIKV) | 60 | 40 | |

| Various Oxazole Derivatives | Enzyme Inhibitors | Varies | Varies |

Additional Findings

In a comparative analysis with similar compounds such as 2-Chlorooxazole and 2-Fluorooxazole derivatives, this compound exhibited superior reactivity and biological activity due to the presence of the bromine atom. This unique feature allows for enhanced interactions with biological targets compared to its halogenated counterparts.

Applications in Medicinal Chemistry

The compound's potential applications are vast:

- Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing antiviral drugs.

- Research Tool : It serves as a valuable building block in synthesizing more complex heterocyclic compounds for various therapeutic areas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。